![molecular formula C20H17N4NaO6S B13411263 2-Naphthalenesulfonic acid, 7-(acetylamino)-3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-, monosodium salt CAS No. 6222-63-5](/img/structure/B13411263.png)
2-Naphthalenesulfonic acid, 7-(acetylamino)-3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ACID RED 137: is a synthetic azo dye widely used in various industries, particularly in textile dyeing. It is known for its vibrant red color and is commonly used to dye protein fibers such as wool and silk. The compound is characterized by its ability to form strong bonds with fibers, resulting in durable and long-lasting coloration.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ACID RED 137 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, aniline can be diazotized using sodium nitrite and hydrochloric acid, and the resulting diazonium salt is then coupled with a coupling component like 2-naphthol under alkaline conditions to form the azo dye.
Industrial Production Methods: Industrial production of ACID RED 137 involves large-scale batch or continuous processes. The key steps include:
Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component in an alkaline medium to form the azo dye.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.
化学反应分析
Types of Reactions: ACID RED 137 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: The aromatic rings in the dye can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
ACID RED 137 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, paper printing, and as a colorant in various products.
作用机制
The mechanism of action of ACID RED 137 involves its ability to form strong ionic and hydrogen bonds with fibers, leading to durable coloration. The azo group in the dye interacts with the amino groups in protein fibers, resulting in a stable and long-lasting dye-fiber complex. Additionally, the dye can interact with other molecular targets through its aromatic rings and functional groups, contributing to its diverse applications.
相似化合物的比较
ACID RED 138: Another azo dye with similar applications but different molecular structure.
METHYL RED: A pH indicator and dye with a different color range and applications.
ACID RED 27: Used in similar applications but with different chemical properties.
Uniqueness of ACID RED 137: ACID RED 137 is unique due to its specific molecular structure, which provides excellent dyeing properties for protein fibers. Its ability to form strong bonds with fibers and its stability under various conditions make it a preferred choice in the textile industry.
属性
CAS 编号 |
6222-63-5 |
|---|---|
分子式 |
C20H17N4NaO6S |
分子量 |
464.4 g/mol |
IUPAC 名称 |
sodium;7-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C20H18N4O6S.Na/c1-11(25)21-14-3-5-15(6-4-14)23-24-19-18(31(28,29)30)10-13-9-16(22-12(2)26)7-8-17(13)20(19)27;/h3-10,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30);/q;+1/p-1 |
InChI 键 |
MSZHEEJTTAUDJC-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


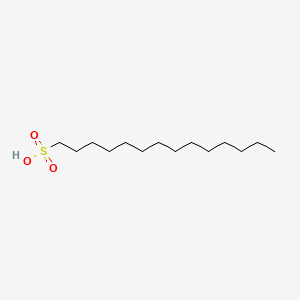

![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)
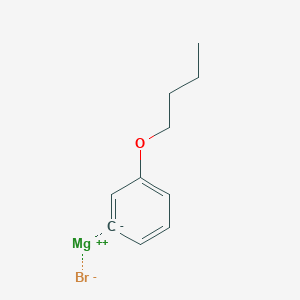
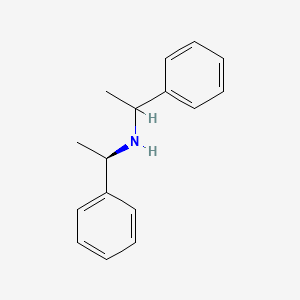
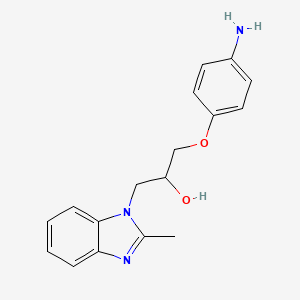
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, ethyl ester](/img/structure/B13411198.png)
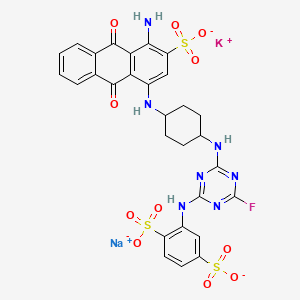

![3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13411217.png)
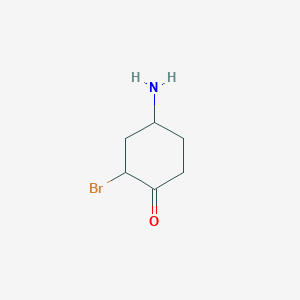
![2,5-Difluoro-4-[(4,5,5-trimethyl-2-phenyl-1,3,2-dioxaborolan-4-yl)methyl]benzaldehyde](/img/structure/B13411233.png)
![Bromomethane;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate](/img/structure/B13411238.png)

